molecular formula C4H8O3 B139472 Methyl (R)-(+)-lactate CAS No. 17392-83-5

Methyl (R)-(+)-lactate

Cat. No. B139472
CAS RN: 17392-83-5
M. Wt: 104.1 g/mol
InChI Key: LPEKGGXMPWTOCB-GSVOUGTGSA-N
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Description

Methyl lactate, also known as lactic acid methyl ester, is a monobasic ester derived from lactic acid and methanol. It is a methyl ester and a lactate ester .


Synthesis Analysis

Methyl lactate can be synthesized through esterification, which occurs when an alcohol (in this case, methanol) and a carboxylic acid (lactic acid) are reacted in the presence of an acid catalyst .


Molecular Structure Analysis

Methyl lactate consists of a methyl group (CH3) and a lactate group (CH3CH(OH)COO). The lactate group contains a hydroxyl group (OH) adjacent to the carbonyl group (C=O), forming a hydroxycarboxylic acid structure .


Chemical Reactions Analysis

Methyl lactate can participate in various chemical reactions. For instance, it can undergo hydrolysis to produce methanol and lactic acid. It can also participate in transesterification reactions .


Physical And Chemical Properties Analysis

Methyl lactate is a liquid at room temperature. It is soluble in water and many organic solvents .

Scientific Research Applications

Synthesis Applications

Methyl (R)-(+)-lactate is used as a starting material in the synthesis of various compounds. For example, Chen Yu-bin (2013) discusses its use in synthesizing methyl R-2-chloropropionate, highlighting the importance of reaction conditions and optimization techniques in this process (Chen Yu-bin, 2013).

Catalysis and Hydrogenation

It's a critical component in enantioselective hydrogenation processes. Meheux, Ibbotson, and Wells (1991) describe how methyl (R)-(+)-lactate is produced preferentially in R-(+)-form during hydrogenation catalyzed by platinum/silica modified by cinchonidine and dihydrocinchonidine (P. Meheux, A. Ibbotson, P. Wells, 1991).

Production from Biomass

In the context of green chemistry, methyl (R)-(+)-lactate is derived from biomass sources. West et al. (2010) report on the conversion of triose-sugars to methyl lactate using commercially available zeolites, indicating its potential in sustainable chemical processes (R. West, M. Holm, S. Saravanamurugan, Jianmin Xiong, Zachary S. Beversdorf, Esben Taarning, C. Christensen, 2010).

Analytical Techniques

Methyl (R)-(+)-lactate is also significant in analytical methods. Xiao Jie-jin (2007) developed a high-performance liquid chromatography method for its simultaneous determination with lactic acid, optimizing reaction conditions in esterification systems (Xiao Jie-jin, 2007).

Solvation and Molecular Dynamics

Studies like those by Palchowdhury and Bhargava (2018) explore the solvation of methyl lactate in water, using molecular dynamics to understand its interaction with different solvents (S. Palchowdhury, B. L. Bhargava, 2018).

Safety And Hazards

Like many chemicals, methyl lactate should be handled with care. It may cause skin and eye irritation, and it should be used in well-ventilated areas .

Future Directions

Research on methyl lactate and its derivatives continues in various fields, including materials science, pharmaceuticals, and green chemistry .

properties

IUPAC Name

methyl (2R)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEKGGXMPWTOCB-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201045071
Record name (+)-Methyl lactate
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Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (R)-(+)-lactate

CAS RN

17392-83-5
Record name (+)-Methyl lactate
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Record name Methyl lactate, (+)-
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Record name (+)-Methyl lactate
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Record name Methyl (R)-lactate
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Record name METHYL LACTATE, (+)-
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Synthesis routes and methods I

Procedure details

4-Hydroxybutyrate-3-hydroxypropionate-lactate terpolymer was prepared according to the method of example 2 except that the collected cells was anaerobically cultured for 3 days in MR medium further containing 2 g/L of 4-hydroxybutyrate (4-HB), 2 g/L of 3-hydroxypropionate (3-HP), 100 mg/L of ampicillin and 30 mg/L of chloramphenicol instead of MR medium further containing g/L of 4-HB, 100 mg/L of ampicillin and 30 mg/L of chloramphenicol. —As a result of the analysis, methyl-4-hydroxybutyrate, methyl-3-hydroxypropionate and methyl-lactate were detected in E. coli Top10/pPs619C1300-CPPCT/pMCSPtbBuk transformant, which meant that new 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer [poly(4-hydroxybutyrate-co-3-hydroxypropionate-co-lactate)] was prepared by the recombinant E. Coli. 1H-NMR and GC-MSD results of the obtained 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer were shown in FIGS. 6 and 7, respectively.
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Synthesis routes and methods II

Procedure details

In the reaction, 33 g of SnCl2.2H2O and 70 g of NH4Cl were added into a reactor (inside volume 10.0 L) as catalyst. 3.0 kg of methanol was also added into the reactor. The reactor was sealed and heated to 130° C. under stirring. A solution of 0.500 kg sucrose in 0.500 kg water was pumped into the reactor with a flow of 10.0 mL/min to carry out the reaction. After pumping all of the sucrose solution into the reactor, the reaction was kept running for another 1.5 h to complete the reaction. The resulted solution was analyzed by GC and HPLC. 81% of total molar yield of methyl lactate and lactic acid was obtained.
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Synthesis routes and methods III

Procedure details

2500 g of highly pure S-(−)-methyl lactate from reservoir (1), having purity 99.81% by on GC analysis as methyl lactate, obtained by reactive distillation of lactic acid and methanol followed by fractional distillation to isolate pure methyl lactate, was charged to the glass lined stirred reactor (4), having capacity of 10 L and was further charged with 2500 g of distilled water (De-ionized, glass distilled) from reservoir (2), along with 500 g of Purac Inc, USA make pure lactic (90% by wt on HPLC analysis) from reservoir (3). Temperature of reboiler was maintained continuously at 100° C. by hot oil circulator (5). The methanol vapors formed during hydrolysis reaction were allowed to rise through column (6) and condensed in cooler (7) and fractionated with proper reflux so as to get top temperature at 65° C. The methanol formed was continuously collected in reservoir (10) through cooler (8). Any trace amount of methanol or unconverted methyl lactate was recovered and recycled. After collecting desired amount of methanol in reservoir (10) through cooler (8), 1000 g of distilled water from reservoir (2) was charged to reactor (4) so as to get complete conversion of methyl lactate in to L-(+)-lactic acid. The water was removed by distillation and was collected in reservoir (9) through cooler (8) so as to get lactic acid free from methanol and methyl lactate in trace amount. After removing desired amount of water, the lactic acid in the reactor (4) was treated with 0.5% by wt of total material with pre-treated activated charcoal from reservoir (11). Where pretreatment of activated charcoal was done by washing activated charcoal with 10% solution of pure L-(+)-lactic acid in water. The pure L-(+)-lactic acid and the pre-treated activated charcoal in reactor (4) was stirred for 30 minutes, cooled to room temperature and the contents of reactor (4) were filtered on Buchner filter (12), to get highly pure L-(+)-lactic acid as the filtrate which was stored in reservoir (13). This L-(+)-lactic acid filtrate from (13) was clear and transparent and was further concentrated at 80° C. and under vacuum of 100 mm Hg till 90% by w/w of L-(+)-lactic acid solution in water was obtained. This L-(+)-lactic acid was analyzed by HPLC and showed lactic acid of 99.81% purity by wt. on water free basis and having optical purity of 99.9% as analyzed by RANDOX Enzyme Kit method. The L-(+)-lactic acid obtained was also free from any odor and color.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
209
Citations
BW Jeon, J Lee, HS Kim, DH Cho, H Lee… - Journal of …, 2013 - Elsevier
R-lactide, a pivotal monomer for the production of poly (D-lactic acid) (PDLA) or stereocomplex poly (lactic acid) (PLA) was synthesized from alkyl (R)-lactate through a lipase-catalyzed …
Number of citations: 15 www.sciencedirect.com
W Kuriyama, T Matsumoto, O Ogata, Y Ino… - … Process Research & …, 2012 - ACS Publications
A ruthenium catalyst for the reduction of esters by hydrogenation has been developed. Processes for the hydrogenation of esters have also been developed for (R)-1,2-propanediol and …
Number of citations: 303 pubs.acs.org
C Nájera, M de Gracia Retamosa, JM Sansano - Tetrahedron: Asymmetry, 2006 - Elsevier
The 1,3-dipolar cycloaddition of acrylates derived from methyl (R)- and (S)-lactate, as chiral dipolarophiles, with glycine and alanine derived azomethine ylides is described for the first …
Number of citations: 26 www.sciencedirect.com
A Sutherland, CL Willis - Tetrahedron letters, 1997 - Elsevier
The enantioselective synthesis of [ 15 N ]- L -allo threonine from ethyl (S)-lactatevia methyl (S)-3-methoxymethoxy-2-oxobutanoate15 is described. The stereogenic centre at C-2 was …
Number of citations: 18 www.sciencedirect.com
Y Meguro, Y Ogura, M Enomoto… - The Journal of Organic …, 2019 - ACS Publications
The N-acyl amycolose moiety incorporated in amycolamicin, a broad-spectrum antibacterial natural product produced by soil actinomycetes, and its two anomeric methyl glycosides …
Number of citations: 9 pubs.acs.org
W Xie, B Zou, D Pei, D Ma - Organic Letters, 2005 - ACS Publications
The total synthesis of FR235222, a potent immunosuppressant with in vivo activities, has been achieved. The key steps include assembling its (2S,9R)-2-amino-9-hydroxy-8-…
Number of citations: 63 pubs.acs.org
BW JEON, QAT LE, LE Tuan, LEE Jumin… - 한국생물공학회학술 …, 2011 - dbpia.co.kr
… 1, 2 Although wild-type CALB consumed methyl R-lactate as … during transesterification of methyl R-lactate and functions to … higher consumption rate of methyl R-lactate as substrate. As …
Number of citations: 2 www.dbpia.co.kr
AG Guidoni, A Paladini, S Piccirillo… - Organic & …, 2006 - pubs.rsc.org
Wavelength and mass resolved resonance-enhanced two photon ionization (R2PI) excitation spectra of (1S,2S)-N-methyl pseudoephedrine (MPE) and its complexes with several …
Number of citations: 11 pubs.rsc.org
X Cheng, CD Quintanilla, L Zhang - The Journal of organic …, 2019 - ACS Publications
An asymmetric total synthesis of diplobifuranylone B was achieved in 10 steps for the longest linear sequence and in 15.8% overall yield from commercially available methyl (R)-(+)-…
Number of citations: 19 pubs.acs.org
J Jinhee, BAE Jae-Han, LEE Choul-Gyun… - 한국생물공학회학술 …, 2011 - dbpia.co.kr
… 1, 2 Although wild-type CALB consumed methyl R-lactate as … during transesterification of methyl R-lactate and functions to … higher consumption rate of methyl R-lactate as substrate. As …
Number of citations: 2 www.dbpia.co.kr

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